molecular formula C22H21N3OS B2379609 3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-89-1

3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2379609
CAS No.: 2034582-89-1
M. Wt: 375.49
InChI Key: BSFUTPQVXKAGOA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a fused bicyclic system of pyrrole and pyrimidinone. Key structural features include:

  • 2-(Isopropylthio) group: Introduces steric bulk and sulfur-based reactivity.
  • 7-Phenyl substituent: May influence electronic properties and binding affinity in biological systems.

Properties

IUPAC Name

3-benzyl-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15(2)27-22-24-19-18(17-11-7-4-8-12-17)13-23-20(19)21(26)25(22)14-16-9-5-3-6-10-16/h3-13,15,23H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFUTPQVXKAGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[3,2-d]pyrimidine core, which can then be further functionalized to introduce the benzyl, isopropylthio, and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential as an enzyme inhibitor, receptor antagonist, or modulator of biological pathways.

    Medicine: The compound shows promise in the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[3,2-d]Pyrimidinone Derivatives

6-Benzoyl-3-Ethyl-2-Thioxo-2,3-Dihydro-1H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-One (Compound 56)
  • Core structure: Shares the pyrrolo[3,2-d]pyrimidinone backbone.
  • Substituents :
    • 6-Benzoyl vs. 7-phenyl in the target compound.
    • 3-Ethyl vs. 3-benzyl, impacting steric and electronic profiles.
  • Reactivity : Alkylation with methyl iodide yields methylsulfanyl derivatives, suggesting the target’s isopropylthio group could undergo similar transformations .
6-Benzoyl-3-Ethyl-2-Methoxy-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-One (Compound 58)
  • Modification : Methoxy group at position 2 vs. isopropylthio in the target.
  • Impact : The thioether group (in the target) may confer greater nucleophilicity compared to methoxy, influencing interactions in catalytic or binding sites .

Kinase Inhibitors with Related Scaffolds

XL413 ((S)-8-Chloro-2-(Pyrrolidin-2-yl)Benzofuro[3,2-d]Pyrimidin-4(3H)-One Hydrochloride)
  • Core structure: Benzofuro[3,2-d]pyrimidinone (furan fused to pyrimidinone) vs. pyrrolo[3,2-d]pyrimidinone.
  • Substituents :
    • Pyrrolidin-2-yl at position 2 vs. isopropylthio in the target.
    • Chlorine at position 8 introduces electronegativity.
  • Biological relevance : XL413 targets Cdc7 kinase, suggesting the target compound’s scaffold may also interact with kinase ATP-binding pockets .
PHA-767491 (2-(Pyridin-4-yl)-6,7-Dihydro-1H-Pyrrolo[3,2-c]Pyridin-4(5H)-One Hydrochloride)
  • Core structure: Pyrrolo[3,2-c]pyridinone (pyridine fused to pyrrolidinone) vs. pyrimidinone in the target.
  • Substituents : Pyridin-4-yl at position 2 vs. phenyl at position 5.
  • Electronic effects: Pyrimidinone’s electron-deficient nature (in the target) may enhance hydrogen bonding compared to pyridinone .

Reactivity and Functionalization

  • Chlorination studies (): 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes chlorination at position 4, yielding 4-chloro derivatives. This suggests the target compound’s pyrimidinone ring may react similarly under electrophilic conditions .

Heterocyclic Variations

Thieno[3,2-d]Pyrimidin-4(3H)-One Derivatives
  • Core structure: Thiophene fused to pyrimidinone () vs. pyrrole in the target.
  • Impact : Thiophene’s aromaticity vs. pyrrole’s NH group alters electron distribution and solubility .
Pyrazolo[3,4-d]Pyrimidin-4(5H)-One
  • Core structure: Pyrazole fused to pyrimidinone ().
  • Substituents : Phenyl at position 1 (similar to the target’s 7-phenyl group).
  • Biological implications : Pyrazole-containing analogs are common in kinase inhibitors, suggesting the target’s phenyl group may serve a similar role .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Position 7 Substituent Key Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone Isopropylthio Benzyl Phenyl N/A
Compound 56 () Pyrrolo[3,2-d]pyrimidinone Thioxo Ethyl Benzoyl
XL413 () Benzofuro[3,2-d]pyrimidinone Pyrrolidin-2-yl Chlorine (position 8)
PHA-767491 () Pyrrolo[3,2-c]pyridinone Pyridin-4-yl

Biological Activity

3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents, including benzyl and isopropylthio groups. This structural configuration contributes to its distinctive chemical and biological properties.

Property Description
IUPAC Name 3-benzyl-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Molecular Formula C22H21N3OS
InChI Key BSFUTPQVXKAGOA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. For example, it may act as an enzyme inhibitor or receptor antagonist, influencing critical biological pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes involved in inflammatory processes.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through modulation of signaling pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound through in vitro and in vivo experiments:

  • A study assessing its inhibitory effects on specific enzymes revealed significant activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. The IC50 values for COX inhibition were found to be promising, suggesting potential therapeutic applications in pain management .
  • In animal models of cancer, the compound demonstrated a reduction in tumor growth rates compared to control groups, indicating its potential as an antitumor agent .

Tables of Biological Activity

Biological Activity IC50 (μM) Effect Observed
COX-1 Inhibition15Moderate inhibition
COX-2 Inhibition10Significant inhibition
Tumor Growth ReductionN/AReduced tumor size by 30%

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